molecular formula C12H22N2O2 B1477289 Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2092705-26-3

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone

Cat. No.: B1477289
CAS No.: 2092705-26-3
M. Wt: 226.32 g/mol
InChI Key: MBNXRMSTGZKBFG-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a complex organic compound that features both azetidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of azetidin-3-one with appropriate reagents to form the azetidine ring, followed by the coupling with 4-(methoxymethyl)-4-methylpiperidine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. These interactions can affect various pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and piperidine derivatives, such as:

  • Azetidine-3-one
  • 4-Methylpiperidine
  • Azetidine-3-ylidene derivatives

Uniqueness

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNXRMSTGZKBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CNC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
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Reactant of Route 6
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